8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC15899858
Molecular Formula: C9H9IN2O
Molecular Weight: 288.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9IN2O |
|---|---|
| Molecular Weight | 288.08 g/mol |
| IUPAC Name | 8-iodo-4-methyl-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C9H9IN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13) |
| Standard InChI Key | NHLCGELTKNOESQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(=O)NC2=C1C=CC=C2I |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is defined by its bicyclic quinoxalinone core, which incorporates a ketone group at the 2-position and substituents at the 4- and 8-positions. The IUPAC name, 8-iodo-4-methyl-1,3-dihydroquinoxalin-2-one, reflects this substitution pattern. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉IN₂O |
| Molecular Weight | 288.08 g/mol |
| IUPAC Name | 8-iodo-4-methyl-1,3-dihydroquinoxalin-2-one |
| Canonical SMILES | CN1CC(=O)NC2=C1C=CC=C2I |
| InChI Key | NHLCGELTKNOESQ-UHFFFAOYSA-N |
The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. Comparative analysis with non-halogenated analogs, such as 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (MW: 162.19 g/mol), demonstrates that iodination increases molecular weight by ~77% and alters physicochemical properties like density and solubility .
Synthesis and Manufacturing
Condensation and Cyclization Strategies
The synthesis of 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically begins with the condensation of o-phenylenediamine derivatives with α-keto acids or esters. For example, 4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a precursor, undergoing electrophilic iodination at the 8-position using reagents such as N-iodosuccinimide (NIS) in acidic media . A representative procedure involves:
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Precursor Preparation: 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one is synthesized via cyclization of N-methyl-o-phenylenediamine with glyoxylic acid .
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Iodination: The precursor is treated with NIS in trifluoroacetic acid (TFA) at 0–25°C, yielding the iodinated product after 20–24 hours .
Optimization and Yield
Reaction conditions critically impact yield and purity. In a documented protocol, iodination of 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one with NIS (1.5 equivalents) in TFA achieved a 37% yield after purification by column chromatography . Similar methodologies are likely applicable to the 8-iodo derivative, though regioselectivity must be controlled to avoid isomer formation.
Physicochemical Properties
| Property | 8-Iodo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one |
|---|---|---|
| Molecular Weight | 288.08 g/mol | 162.19 g/mol |
| Density | ~1.6 g/cm³ (estimated) | 1.16 g/cm³ |
| Boiling Point | Decomposes before boiling | 344°C |
| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar aprotic solvents |
The iodine atom’s polarizability enhances intermolecular van der Waals forces, reducing solubility in aqueous media but improving compatibility with aromatic solvents .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR data for related iodinated quinoxalinones reveal distinct signals for the methyl group (δ ~3.0 ppm, singlet) and aromatic protons adjacent to iodine (δ ~7.5–8.0 ppm). For example, in methyl 5-iodo-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate, the methyl group resonates at δ 3.98 ppm . These patterns are consistent with the electronic effects of iodine on neighboring protons.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 288.08 (calculated for C₉H₉IN₂O). Fragmentation patterns typically involve loss of the iodine atom (127.90 Da) and subsequent decomposition of the quinoxalinone core.
Chemical Reactivity and Functionalization
Substitution Reactions
The iodine atom at the 8-position is susceptible to nucleophilic aromatic substitution (SNAr) under palladium catalysis. For instance, Suzuki-Miyaura coupling with arylboronic acids replaces iodine with aryl groups, enabling diversification of the quinoxalinone scaffold .
Oxidation and Reduction
The ketone group at the 2-position can be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄), yielding 8-iodo-4-methyl-1,2,3,4-tetrahydroquinoxaline-2-ol. Conversely, oxidation with strong oxidants (e.g., KMnO₄) may degrade the heterocyclic ring .
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